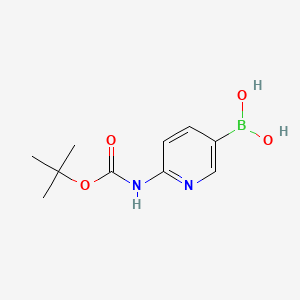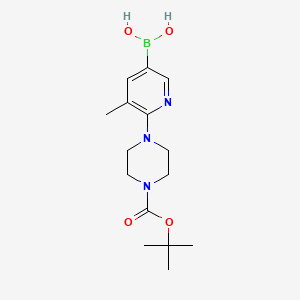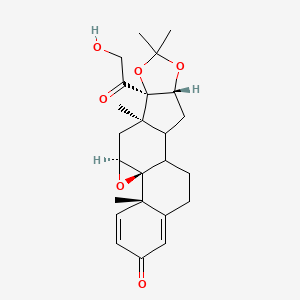
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide” is a chemical compound with the molecular formula C24H30O6 . It is an impurity of Triamcinolone Acetonide, a glucocorticoid used for the treatment of asthma and allergy .
Molecular Structure Analysis
The molecular weight of “9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide” is 414.5 g/mol . The IUPAC name for this compound is (1S,3S,5R,6R,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one .Physical And Chemical Properties Analysis
The compound is soluble in Chloroform and DMSO . It has a melting point of 211-217°C .Aplicaciones Científicas De Investigación
Analytical Methodologies
Identification of Related Substances : A high-performance liquid chromatography (HPLC) method was developed to analyze related substances in triamcinolone acetonide. This study identified 9 alpha-bromo desonide and hypothesized the possible identification of 9 beta, 11 beta-epoxide of desonide (Cavina et al., 1992).
Preparation for PET Studies : Triamcinolone acetonide was labeled with carbon-11 for use in PET studies to evaluate the effectiveness of various dosage methods and the kinetics of absorption and distribution (Berridge et al., 1994).
Chemical Transformations and Synthesis
Synthesis of Related Compounds : Research on the synthesis of N-acetoxy-N-benzoyl-2-aminofluorene, an ultimate carcinogen by LTA oxidation of alpha-phenyl-N-(2-aminofluorenyl)nitrone, and N-(2 '-deoxyguanosin-8-yl)-2-aminofluorene provides insights into chemical transformations related to epoxides (Mallesha et al., 2004).
Epoxy Sterol Synthesis : The synthesis of 9 alpha,11 alpha-epoxy-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol, a marine sterol, was achieved from cholesta-5,7-dien-3 beta-ol, demonstrating the chemical processes involved in creating epoxy steroids (Migliuolo et al., 1991).
Pharmacological Applications
Treatment of Hypertrophic Scars and Keloids : Triamcinolone (9-a-fluorohydrocortisone acetonide) was used in the treatment of hypertrophic scars and keloids, showing positive responses in about 90% of cases (Ketchum et al., 1967).
Metabolic Fate in Animals : A study on the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione cyclic 16,17-acetal with 2(-14)C-acetone, triamcinolone acetonide (TA) in rabbits, dogs, monkeys, and rats found that the metabolic processes were qualitatively similar across all species (Gordon & Morrison, 1978).
Propiedades
IUPAC Name |
(1S,3S,5R,6R,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22-,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLPAAORRPVAA-PWFYYWCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39672-75-8 |
Source


|
| Record name | (9β,11β,16α)-9,11-epoxy-21-hydroxy-16, 17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

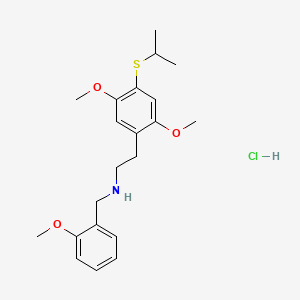
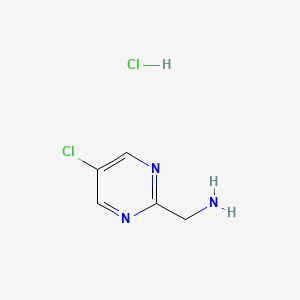


![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

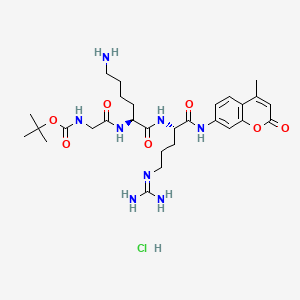


![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
